molecular formula C13H16FN B6209559 (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine CAS No. 2488870-67-1

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine

Cat. No.: B6209559
CAS No.: 2488870-67-1
M. Wt: 205.3
InChI Key:
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Description

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine is a chiral compound that features a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amine, under conditions that promote the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce a fully saturated pyrrolidine derivative.

Scientific Research Applications

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-2-cyclopropyl-5-(4-chlorophenyl)pyrrolidine
  • (2R,5S)-2-cyclopropyl-5-(4-bromophenyl)pyrrolidine
  • (2R,5S)-2-cyclopropyl-5-(4-methylphenyl)pyrrolidine

Uniqueness

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2488870-67-1

Molecular Formula

C13H16FN

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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